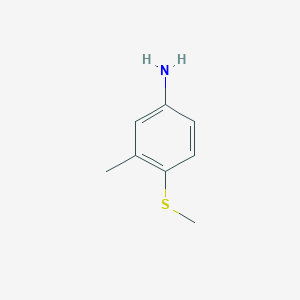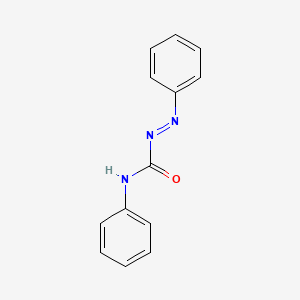
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is a complex organic compound that features a unique combination of a benzopyran core and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the benzopyran core can interact with hydrophobic regions of the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methoxy-2H-1,2,3-triazol-2-yl)benzaldehyde: A related compound with a similar triazole moiety but different core structure.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another compound featuring the triazole ring, used in different applications.
Uniqueness
7-(4-Methoxy-2H-1,2,3-triazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one is unique due to its combination of a benzopyran core and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
65145-89-3 |
|---|---|
Formule moléculaire |
C18H13N3O3 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
7-(4-methoxytriazol-2-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H13N3O3/c1-23-17-11-19-21(20-17)14-8-7-13-9-15(12-5-3-2-4-6-12)18(22)24-16(13)10-14/h2-11H,1H3 |
Clé InChI |
UNIGMYLXGAAVEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(N=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


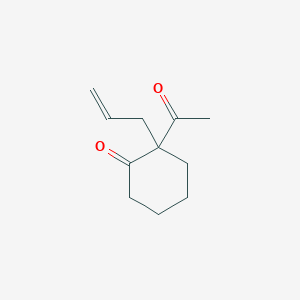
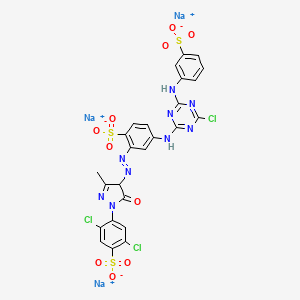
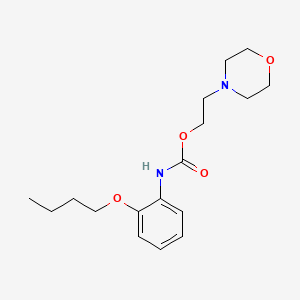


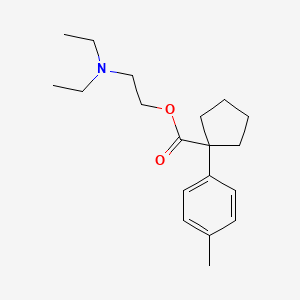



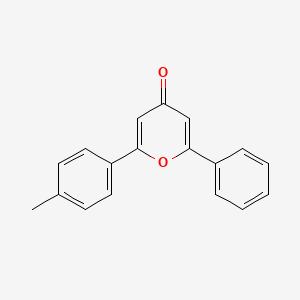
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
